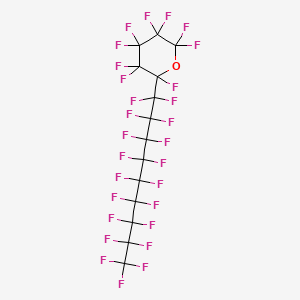

Perfluoro-2-nonylpentahydropyran

Description

Properties

CAS No. |

68155-54-4 |

|---|---|

Molecular Formula |

C14F28O |

Molecular Weight |

716.10 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6-nonafluoro-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononyl)oxane |

InChI |

InChI=1S/C14F28O/c15-1(16,2(17,18)4(21,22)6(25,26)10(33,34)13(38,39)40)3(19,20)5(23,24)8(29,30)12(37)9(31,32)7(27,28)11(35,36)14(41,42)43-12 |

InChI Key |

RABDXRSZMMTNLB-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(OC(C1(F)F)(F)F)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-2-nonylpentahydropyran typically involves the fluorination of appropriate precursors. One common method is the electrofluorination process, where an electric current is passed through a solution containing the precursor and a fluorinating agent. This method ensures the complete substitution of hydrogen atoms with fluorine atoms, resulting in the formation of the desired perfluorinated compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale electrofluorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive fluorinating agents and the extreme conditions required for the reaction. The resulting product is then purified through various techniques, including distillation and chromatography, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-2-nonylpentahydropyran can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield perfluorinated carboxylic acids, while substitution reactions may produce various perfluorinated derivatives .

Scientific Research Applications

Perfluoro-2-nonylpentahydropyran has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions due to its stability and reactivity.

Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and other biomolecules.

Medicine: It is investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

Industry: It is used in the production of high-performance materials, such as coatings and lubricants, due to its exceptional thermal and chemical stability .

Mechanism of Action

The mechanism of action of perfluoro-2-nonylpentahydropyran involves its interaction with various molecular targets and pathways. One key target is the peroxisome proliferator-activated receptor (PPAR), which plays a crucial role in lipid metabolism. The compound can activate PPAR, leading to changes in gene expression and metabolic pathways. Additionally, it can modulate other signaling pathways, including those involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Perfluoro-2-nonylpentahydropyran can be compared with other similar perfluorinated compounds, such as:

Perfluorooctanoic acid (PFOA): Known for its use in the production of Teflon, PFOA has similar chemical stability but different applications.

Perfluorooctanesulfonic acid (PFOS): Used in firefighting foams and stain-resistant coatings, PFOS shares similar properties but has distinct industrial uses.

Perfluorodecanoic acid (PFDA): Another perfluorinated compound with similar stability but different biological effects .

Q & A

Q. What experimental designs are effective for assessing environmental persistence of this compound?

- Methodological Answer : Conduct soil and groundwater sampling at multiple depths (e.g., 0–5 m) using high-purity polypropylene tools to avoid cross-contamination. Analyze samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Include controls for matrix effects and use accelerated degradation studies (UV/ozone exposure) to model long-term persistence .

Q. How can advanced spectral libraries improve detection of degradation byproducts?

- Methodological Answer : Develop custom spectral libraries using high-resolution mass spectrometers (e.g., Q-TOF) to catalog fragmentation patterns of suspected byproducts (e.g., perfluoroalkyl acids). Apply non-targeted screening with machine learning algorithms to identify unknown peaks. Validate findings with synthesized reference standards and environmental matrix spikes .

Q. What strategies optimize fluorination efficiency while minimizing side reactions?

- Methodological Answer : Use microreactors for precise control of fluorination kinetics. Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy. Catalytic systems (e.g., boron trifluoride complexes) enhance selectivity. Post-reaction purification via supercritical CO₂ extraction reduces residual fluorinating agents .

Data Validation & Reproducibility

Q. How should researchers address batch-to-batch variability in synthesized this compound?

- Methodological Answer : Implement quality control (QC) protocols:

Q. What statistical approaches are recommended for reconciling conflicting ecotoxicity data?

- Methodological Answer : Apply meta-analysis frameworks to aggregate data across studies, weighted by sample size and methodological rigor. Use multivariate regression to account for confounding variables (e.g., pH, organic carbon content). Bayesian modeling can quantify uncertainty in toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.